
1,1'-Biphenyl, 3,5-dimethyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 3,5-dimethyl-4-nitro- is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 3 and 5 positions and a nitro group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This involves the nitration of 3,5-dimethylbiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the rate and selectivity of nitration.
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative of 3,5-dimethylbiphenyl with a nitro-substituted aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Electrophilic Substitution: The biphenyl core can undergo further electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) for halogenation; sulfuric acid for sulfonation; alkyl halides with aluminum chloride for alkylation.
Major Products:
Reduction: 1,1’-Biphenyl, 3,5-dimethyl-4-amino-.
Electrophilic Substitution: Various halogenated, sulfonated, or alkylated derivatives of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro-.
Scientific Research Applications
1,1’-Biphenyl, 3,5-dimethyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- depends on its chemical structure and the specific reactions it undergoes. The nitro group is an electron-withdrawing group, which influences the reactivity of the biphenyl core. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations. The biphenyl core can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
1,1’-Biphenyl, 3,5-dimethyl-4-nitro- can be compared with other biphenyl derivatives:
1,1’-Biphenyl, 3,4-dimethyl-: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
1,1’-Biphenyl, 3,5-dimethyl-: Lacks the nitro group, resulting in different reactivity and applications.
1,1’-Biphenyl, 4-nitro-:
The uniqueness of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- lies in the combination of the nitro and methyl groups, which confer specific chemical properties and reactivity patterns that are valuable in various applications.
Properties
CAS No. |
54810-87-6 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1,3-dimethyl-2-nitro-5-phenylbenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9H,1-2H3 |
InChI Key |
AWZXPCPKJAORSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




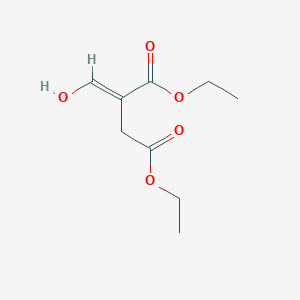
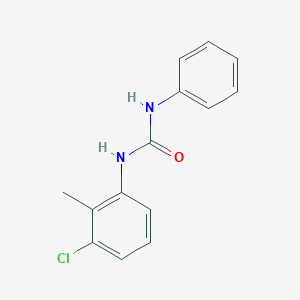
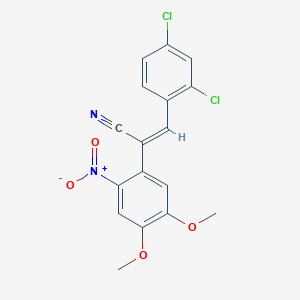

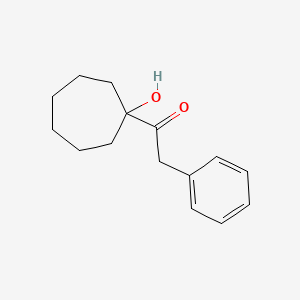
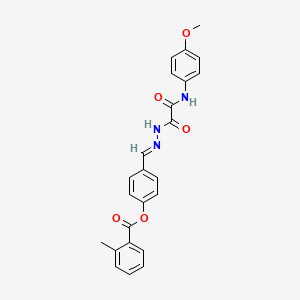
![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)
![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)

